2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol
Description
2-(5-Amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol (CAS: 1517022-05-7) is a pyrazole derivative with the molecular formula C₅H₈BrN₃O and a molecular weight of 206.04 g/mol . The compound features a pyrazole ring substituted with an amino group at position 5, a bromine atom at position 4, and an ethanol moiety at position 1. It is classified as a pharmaceutical intermediate, highlighting its relevance in drug discovery and organic synthesis.
Properties
IUPAC Name |
2-(5-amino-4-bromopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVEHIAYXXIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-diaminopyrazole with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity facilitates structural diversification:
a. Halogen Exchange
The bromo group can be replaced by other halogens or nucleophiles. For example, treatment with sodium iodide in acetone yields the corresponding iodo derivative through Finkelstein-type reactions .
b. Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl group introduction:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | 4-Arylpyrazole derivatives | 65-82% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 110°C) | 4-Aminopyrazole analogs | 58-75% |
These transformations demonstrate the bromo group's utility as a synthetic handle for creating biaryl systems .
Amino Group Functionalization
The 5-amino group participates in condensation and acylation reactions:
a. Schiff Base Formation
Reaction with aromatic aldehydes produces imine derivatives:
$$
\text{C}_5\text{H}_8\text{BrN}_3\text{O} + \text{ArCHO} \rightarrow \text{C}_5\text{H}_6\text{BrN}_3\text{O}(\text{CH}=\text{NAr}) + \text{H}_2\text{O}
$$
Yields reach 70-85% when using ethanol as solvent under reflux .
b. Acylation
Acetyl chloride in pyridine converts the amino group to acetamide:
$$
\text{NH}_2 \rightarrow \text{NHCOCH}_3
$$
This reaction proceeds quantitatively within 2 hours at 25°C .
Hydroxyl Group Modifications
The ethanol side chain undergoes standard alcohol reactions:
a. Esterification
Treatment with acetyl chloride yields the acetate ester:
$$
\text{HOCH}_2\text{CH}_2- \rightarrow \text{AcOCH}_2\text{CH}_2-
$$
Reaction efficiency depends on acid catalyst concentration, with optimal yields (90%) achieved using H₂SO₄ .
b. Oxidation
Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a carboxylic acid:
$$
\text{CH}_2\text{OH} \rightarrow \text{COOH}
$$
This transformation requires strict temperature control (0-5°C) to prevent over-oxidation .
Ring Functionalization Reactions
The pyrazole core participates in electrophilic substitutions:
a. Nitration
Directed by the amino group, nitration occurs at the 3-position:
| Nitrating Agent | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 4h | 3-NO₂ | 78% |
| AcONO₂ | CH₂Cl₂, 25°C | 3-NO₂ | 65% |
b. Sulfonation
Fuming H₂SO₄ introduces sulfonic acid groups at the 3-position, though yields remain moderate (40-55%) due to competing decomposition .
Tandem Reaction Sequences
Multi-step transformations exploit multiple reactive sites:
Example Pathway
-
Suzuki coupling installs a phenyl group at C4
-
Acylation of the C5 amino group
-
Esterification of the hydroxyl group
Stability Considerations
Critical degradation pathways include:
-
Hydrolytic Dehalogenation : Bromine loss occurs in aqueous base (pH >10)
-
Oxidative Ring Opening : H₂O₂ mediates ring cleavage at elevated temperatures
Stability profiles guide solvent selection and storage conditions (recommended: anhydrous DMSO at -20°C) .
Scientific Research Applications
Chemistry
2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol is utilized as a building block in the synthesis of various pyrazole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse reactivity and biological properties.
Biology
In biological research, this compound serves as a model for studying enzyme inhibition and receptor binding . Its structural similarity to biologically active molecules allows researchers to explore its interactions with various proteins and enzymes, potentially leading to the discovery of new therapeutic agents.
Medicine
The compound has shown promise in medicinal chemistry, particularly for its potential as:
- Anti-inflammatory agents : It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in treating inflammation.
- Antimicrobial agents : Certain studies indicate that pyrazole derivatives exhibit activity against various pathogens.
- Anticancer agents : Research has demonstrated that compounds similar to this one can inhibit the growth of several cancer cell lines, including those from lung, breast, and colorectal cancers.
Research indicates that pyrazole derivatives like this compound exhibit significant biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been noted that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases. Animal models have demonstrated significant reductions in inflammation when treated with pyrazole derivatives.
Antimicrobial Properties
Research has indicated that certain pyrazole derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. This makes them candidates for developing new antibiotics or treatments for infections.
Case Study 1: Anticancer Potential
In a study published in the journal Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The results indicated that these compounds inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives on animal models. The results showed that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and bromo groups on the pyrazole ring allow it to form hydrogen bonds and halogen bonds with target proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and its analogs:
Key Observations :
- Amino vs. Nitro Groups: The amino group in the target compound (electron-donating) contrasts with the nitro group in 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (electron-withdrawing), affecting electronic properties and reactivity. The nitro derivative may undergo reduction to amines, while the amino group enables diazotization or coupling reactions .
- Bromo Position : The bromine at position 4 in the nitro analog vs. position 4 in the target compound influences regioselectivity in subsequent reactions (e.g., Suzuki couplings).
- Ethanol vs.
Target Compound:
- Hydrazine-mediated cyclization (e.g., hydrazine hydrate with ketones or esters) .
- Halogenation (e.g., bromination using NBS or Br₂).
Analogs:
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol: Synthesized via DIBAL-H reduction of an ester precursor (94% yield). Key steps include low-temperature reactions and aqueous workup .
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Likely synthesized via nitration of a bromopyrazole intermediate, followed by ethanol functionalization. Purity >95% .
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile: Prepared via nucleophilic substitution (e.g., benzothiazole-thiol reacting with bromopropanoyl pyrazole) in acetone with triethylamine .
Physicochemical Properties
Biological Activity
2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention due to its potential biological activities. Characterized by an amino group at the 5-position and a bromo group at the 4-position of the pyrazole ring, along with an ethan-1-ol moiety, this compound exhibits a range of biological properties, particularly in medicinal chemistry.
The molecular formula of this compound is CHBrNO, with a molecular weight of 206.04 g/mol. Its structure allows for various chemical modifications, making it a versatile compound in research applications.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities, including:
Anticancer Activity : Pyrazole derivatives have shown promise as anticancer agents. Studies reveal that compounds sharing structural similarities with this derivative can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .
Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to display significant inhibition of inflammation in animal models .
Antimicrobial Properties : Research has indicated that certain pyrazole derivatives possess antimicrobial activity against various pathogens, suggesting their potential use in treating infections .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The amino and bromo groups facilitate the formation of hydrogen bonds and halogen bonds with target proteins or enzymes, leading to inhibition of enzymatic activity or modulation of receptor functions .
Comparative Analysis with Similar Compounds
A comparison of this compound with other pyrazole derivatives highlights its unique properties:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Present |
| 2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol | Low | Moderate | Absent |
| 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-ol | High | Low | Present |
| 2-(5-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol | Moderate | High | Moderate |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Anticancer Studies : A study demonstrated that pyrazole derivatives could inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells in vitro. The results indicated a dose-dependent response, with some compounds exhibiting IC values in the low micromolar range .
- Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole derivatives significantly reduced inflammation compared to control groups. Notably, compounds exhibited selectivity towards COX enzymes, indicating potential for therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Research has also shown that specific pyrazole derivatives can inhibit bacterial growth, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Q & A
What are the common synthetic routes for 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol?
Basic
A standard method involves refluxing a brominated pyrazole precursor (e.g., 5-bromo-1H-pyrazole derivatives) with hydrazine hydrate and a base like KOH in ethanol for 5 hours. The reaction is monitored by TLC, followed by acidification with HCl and crystallization from ethanol . Variations may include adjusting solvent polarity or base strength to optimize yield.
Which spectroscopic techniques are essential for characterizing this compound?
Basic
1H NMR confirms the pyrazole ring protons (δ 6.8–7.5 ppm) and the ethanolic -CH2-OH group (δ 3.5–4.0 ppm). IR identifies -NH2 (3300–3500 cm⁻¹) and -OH (broad ~3400 cm⁻¹) stretches. Mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 232.1) .
How can contradictory solubility data in different solvents be resolved experimentally?
Advanced
Systematic solubility studies under controlled conditions (e.g., DMSO for polar aprotic vs. ethanol for protic solvents) are critical. Conflicting data may arise from impurities or hydration states. Purity checks via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and recrystallization are recommended .
What strategies optimize the bromination step in the synthesis?
Advanced
Optimizing bromine equivalents (1.2 eq NBS in DMF at 0°C for 2 hours) increases yield to 85% while minimizing di-brominated byproducts. Microwave-assisted bromination (50 W, 30 min) reduces reaction time and improves regioselectivity .
What are the recommended storage conditions to prevent degradation?
Basic
Store under inert atmosphere (Ar/N2) at -20°C in amber vials. The compound is sensitive to light and moisture; prolonged storage can lead to decomposition, as noted in safety guidelines .
How can low yields in coupling reactions involving this compound be addressed?
Advanced
Use Pd-based catalysts (e.g., 5 mol% Pd(OAc)2 with XPhos ligand and Cs2CO3 in DMF at 80°C for 12 hours) to achieve 72% yield in Suzuki-Miyaura couplings. LC-MS monitoring helps identify incomplete coupling intermediates .
How is SHELX software used to validate crystal structures of derivatives?
Advanced
SHELXL refines structures using high-resolution X-ray data (e.g., Mo-Kα radiation, λ = 0.71073 Å). Anisotropic displacement parameters and restraints for disordered moieties reduce R1 values to <0.05. A recent study achieved R1=0.032 for a pyrazole-thiazole derivative .
What safety precautions are necessary when handling this compound?
Basic
Wear nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. The SDS classifies it as a skin/eye irritant; immediate washing with water is required upon contact .
How are unexpected byproducts in synthesis analyzed?
Advanced
LC-MS (ESI+) and 2D NMR (HSQC/HMBC) identify byproduct structures. For example, a di-brominated impurity (MW 310.2) was isolated via silica gel chromatography (hexane/EtOAc 7:3) and confirmed by X-ray diffraction .
What computational methods predict the compound’s reactivity?
Advanced
DFT calculations (B3LYP/6-31G*) model electrophilic bromination pathways. Gaussian09 simulations show bromine preferentially attacks the pyrazole’s 4-position, aligning with experimental regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
